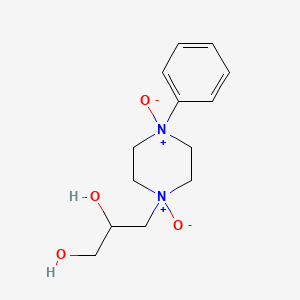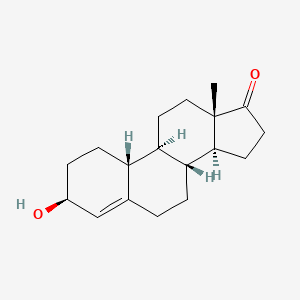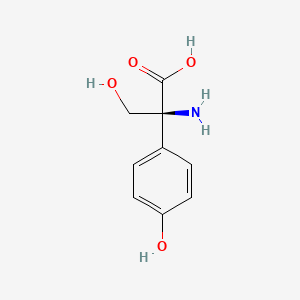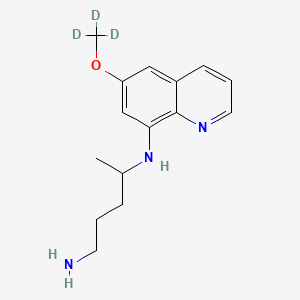
Primaquine-d3 Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial drug primarily used to prevent relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. The deuterium substitution in this compound enhances its stability and pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Primaquine-d3 Diphosphate is synthesized through a multi-step process involving the introduction of deuterium atoms into the Primaquine molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and verify the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Primaquine-d3 Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imine derivatives.
Reduction: Reduction reactions can convert the quinone-imine derivatives back to the original compound.
Substitution: Substitution reactions can occur at the amino and methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone-imine derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Primaquine-d3 Diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of antimalarial drugs.
Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of antimalarial drugs.
Medicine: Used in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated antimalarial drugs.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of antimalarial treatments.
Mechanism of Action
The mechanism of action of Primaquine-d3 Diphosphate involves the generation of reactive oxygen species and interference with the electron transport chain in the malaria parasite. The compound targets the mitochondria of the parasite, disrupting its energy production and leading to its death. Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial effects.
Comparison with Similar Compounds
Similar Compounds
Primaquine Diphosphate: The non-deuterated form of the compound, widely used in antimalarial treatments.
Chloroquine: Another antimalarial drug with a different mechanism of action, primarily targeting the blood stages of the parasite.
Mefloquine: An antimalarial drug used for both treatment and prevention of malaria, with a longer half-life compared to Primaquine.
Uniqueness
Primaquine-d3 Diphosphate is unique due to its deuterium substitution, which enhances its stability and pharmacokinetic properties. This makes it a valuable tool in research and clinical applications, providing insights into the metabolism and action of antimalarial drugs. The deuterated form also offers potential advantages in terms of reduced toxicity and improved efficacy compared to its non-deuterated counterpart.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
262.36 g/mol |
IUPAC Name |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
InChI Key |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


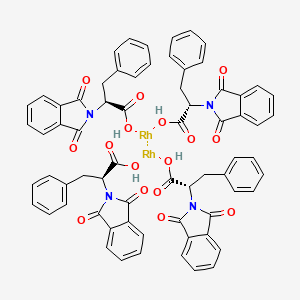

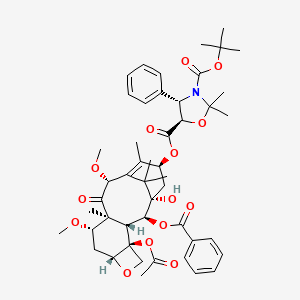
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
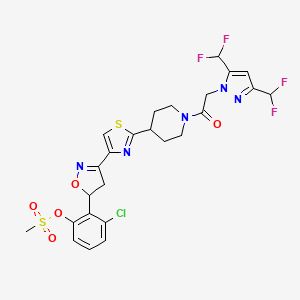
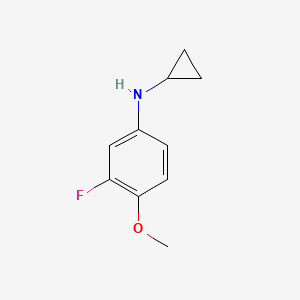
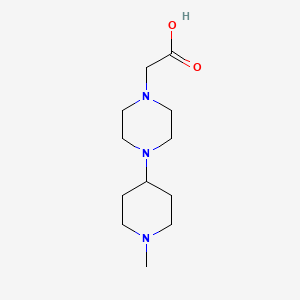

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
